

Estrogen Receptor Binding Affinity of Fulvestrant and its Metabolites: A Technical Guide

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Compound of Interest

Compound Name: *Fulvestrant-9-sulfone-d3*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the estrogen receptor (ER) binding affinity of Fulvestrant and its primary metabolites. Fulvestrant is a selective estrogen receptor downregulator (SERD) that competitively binds to the estrogen receptor, leading to its degradation and subsequent abrogation of estrogen signaling pathways. Understanding the ER binding affinity of Fulvestrant and its metabolites is crucial for elucidating its pharmacological profile and for the development of novel endocrine therapies.

I. Quantitative Binding Affinity Data

The following table summarizes the available quantitative and qualitative data on the estrogen receptor binding affinity of Fulvestrant and its major metabolites. Fulvestrant exhibits high affinity for both estrogen receptor alpha (ER α) and estrogen receptor beta (ER β). While quantitative data for some metabolites are limited, the available information indicates a significant reduction in binding affinity for conjugated metabolites, suggesting they are part of the inactivation and clearance pathway.

Compound	Receptor Subtype	Binding Affinity Metric	Value	Relative Potency/Activity
Fulvestrant	ER α	Ki	0.42 nM[1]	-
ER β	Ki	1.3 nM[1]	-	
ER (cell-free)	IC50	0.94 nM[2]	-	
ER α	IC50	3.0 nM[3]	-	
17-Keto-Fulvestrant	ER	Antiestrogenic Activity	-	4.5-fold less than Fulvestrant[4][5]
Fulvestrant Sulfone	ER	Antiestrogenic Activity	-	Comparable to Fulvestrant[4]
Fulvestrant 3-Sulfate	ER α / ER β	Binding Affinity	Not Reported	Generally considered less active or inactive[6]
Fulvestrant 17-Glucuronide	ER α / ER β	Binding Affinity	Not Reported	Generally considered less active or inactive[6]
Fulvestrant 3-Glucuronide	ER α / ER β	Binding Affinity	Not Reported	Generally considered less active or inactive[6]

Note: IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) are measures of binding affinity. A lower value indicates a higher affinity. The antiestrogenic activity of the 17-keto and sulfone metabolites was determined in uterotrophic/antiuterotrophic assays[4]. Quantitative binding affinity data for the sulfate and glucuronide metabolites are not readily available in the reviewed literature, which suggests they are likely significantly less active.

II. Experimental Protocols: Competitive Radioligand Binding Assay for Estrogen Receptor Affinity

The determination of estrogen receptor binding affinity for Fulvestrant and its metabolites is typically performed using a competitive radioligand binding assay. This in vitro assay measures the ability of a test compound to compete with a radiolabeled estrogen, typically [^3H]-estradiol, for binding to the estrogen receptor.

A. Materials and Reagents

- Estrogen Receptor Source: Recombinant human ER α or ER β , or cytosol preparations from estrogen-sensitive tissues (e.g., rat uterus).
- Radioligand: [^3H]-17 β -estradiol.
- Test Compounds: Fulvestrant and its synthesized metabolites.
- Assay Buffer: Tris-based buffer containing EDTA, dithiothreitol (DTT), and glycerol.
- Separation Agent: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.
- Scintillation Cocktail and Counter.

B. Assay Procedure

- Preparation of Reagents: All reagents are prepared in the assay buffer. Serial dilutions of the unlabeled test compounds (Fulvestrant, its metabolites) and a reference compound (unlabeled 17 β -estradiol) are made.
- Incubation: A constant concentration of the estrogen receptor preparation and the radioligand ([^3H]-17 β -estradiol) are incubated with varying concentrations of the test compounds or the reference compound in assay tubes.
- Equilibrium: The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.
- Separation of Bound and Free Radioligand: Following incubation, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by adding a

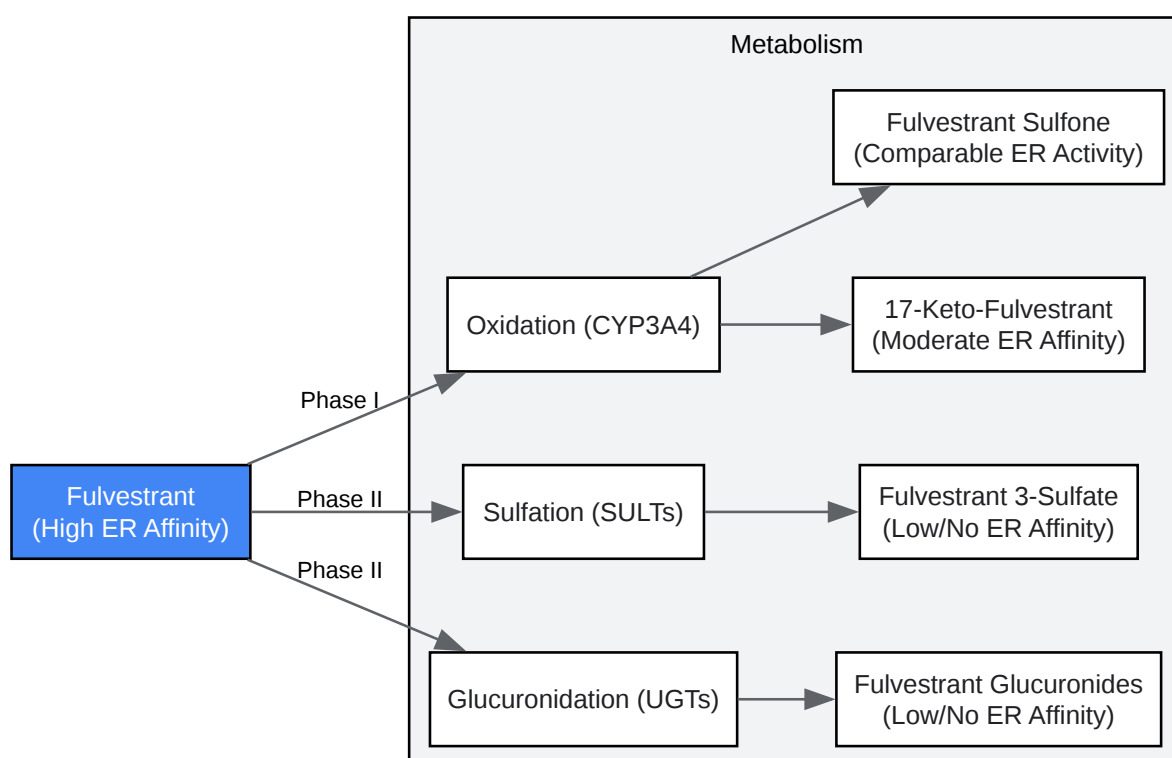
hydroxylapatite slurry or dextran-coated charcoal, followed by centrifugation. The pellet contains the receptor-bound radioactivity.

- **Quantification:** The amount of radioactivity in the pellet is quantified using a liquid scintillation counter.
- **Data Analysis:** The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, from which the IC₅₀ value for each test compound is determined. The K_i value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

III. Visualizations

A. Fulvestrant Metabolism and Estrogen Receptor Binding

The following diagram illustrates the primary metabolic pathways of Fulvestrant and the relative estrogen receptor binding activity of the parent drug and its metabolites.

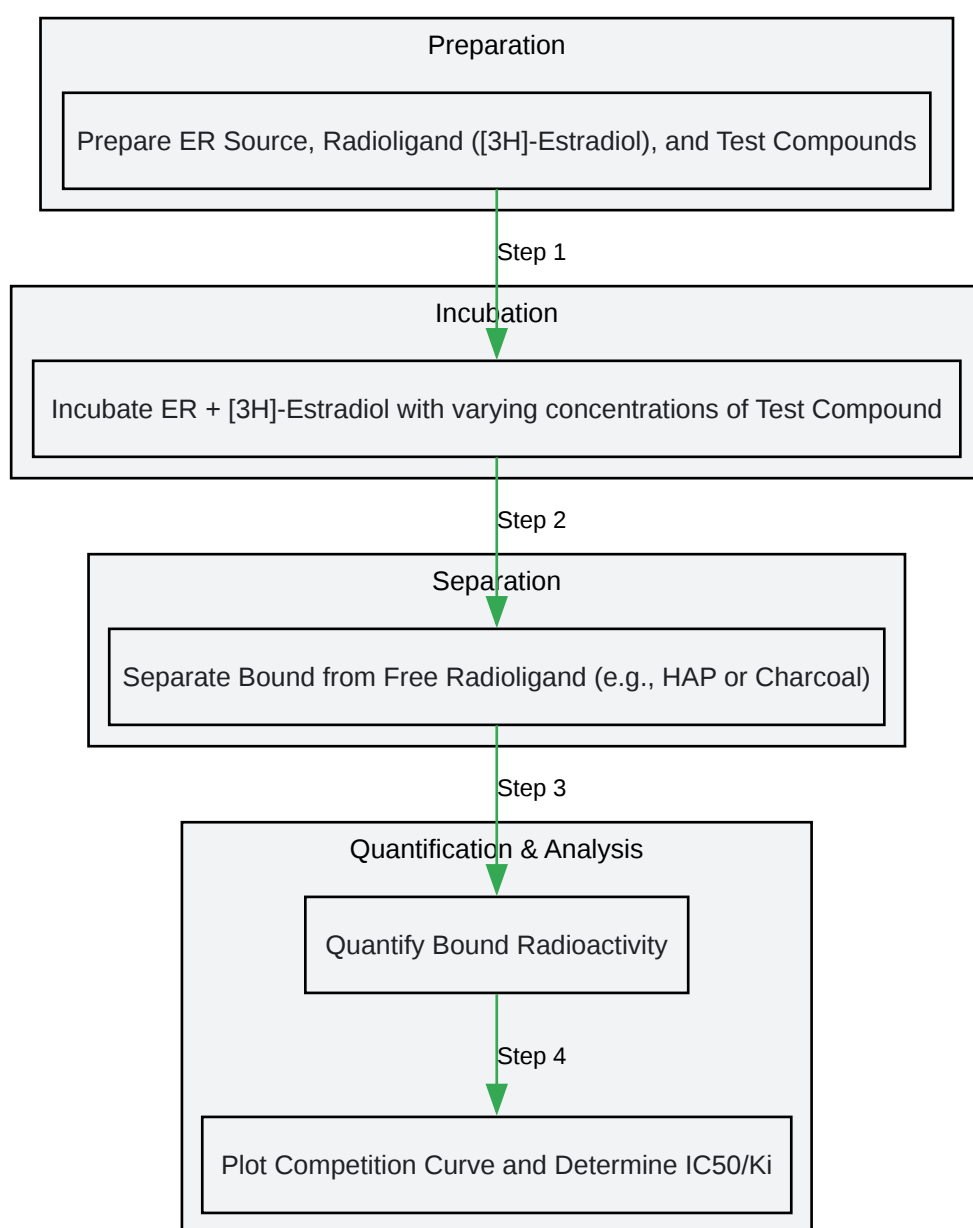


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Caption: Metabolic pathways of Fulvestrant and the ER affinity of its metabolites.

B. Competitive Estrogen Receptor Binding Assay Workflow

This diagram outlines the key steps involved in a competitive estrogen receptor binding assay used to determine the binding affinity of compounds like Fulvestrant and its metabolites.

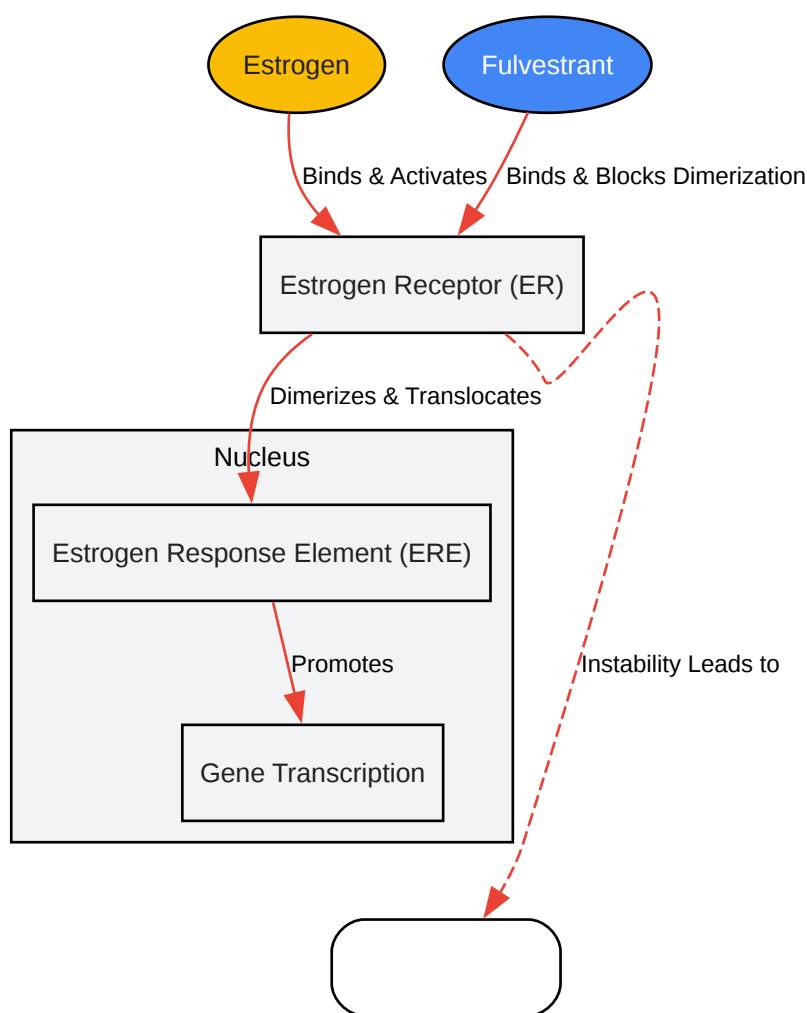


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Caption: Workflow of a competitive estrogen receptor binding assay.

C. Fulvestrant's Mechanism of Action on Estrogen Receptor Signaling

This diagram illustrates the mechanism by which Fulvestrant antagonizes estrogen receptor signaling, leading to the downregulation of the receptor.

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Caption: Fulvestrant's mechanism of action on the estrogen receptor.

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